molecular formula C12H20N2O B8463251 Dimethyl(3-(3-(methylamino)propoxy)phenyl)amine

Dimethyl(3-(3-(methylamino)propoxy)phenyl)amine

Cat. No.: B8463251
M. Wt: 208.30 g/mol
InChI Key: LVEITHGPIFTVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl(3-(3-(methylamino)propoxy)phenyl)amine is a useful research compound. Its molecular formula is C12H20N2O and its molecular weight is 208.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

N,N-dimethyl-3-[3-(methylamino)propoxy]aniline

InChI

InChI=1S/C12H20N2O/c1-13-8-5-9-15-12-7-4-6-11(10-12)14(2)3/h4,6-7,10,13H,5,8-9H2,1-3H3

InChI Key

LVEITHGPIFTVSU-UHFFFAOYSA-N

Canonical SMILES

CNCCCOC1=CC=CC(=C1)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude (3-(3-chloropropoxy)phenyl)dimethylamine (4.06 g, 19.01 mmol) was dissolved in methanol (30 mL) and added to a 40 wt % aqueous solution of methylamine (75 mL) in a heavy-walled glass pressure-tube apparatus. The tube was sealed and the mixture was stirred at ambient temperature for 16 h, followed by heating at 87° C. (oil bath temperature) for 3 h. After cooling, the solution was concentrated by rotary evaporation to a lavender-brown semi-solid. Saturated NaCl solution (35 mL) was added. The mixture was acidified to pH 1 with 10% HCl solution and extracted with CHCl3 (5×30 mL) to remove impurities. The dark-brown aqueous layer was basified to pH 7 with 30% NaOH solution and extracted with ether (4×40 mL) to remove impurities. The brown aqueous layer was basified with 30% NaOH solution to pH 12 and extracted with ether (4×50 mL). The combined ether extracts were dried (Na2SO4), filtered and concentrated by rotary evaporation, producing an oil. The product was dried briefly under high vacuum to afford 2.24 g (56.6%) of a dark-brown oil.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Yield
56.6%

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